BenchChemオンラインストアへようこそ!

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Enzymatic resolution Ivabradine intermediates Enantiomeric excess

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (CAS 41234-23-5), also referred to as 4,5-dimethoxybenzocyclobutene-1-carboxylic acid, is a bicyclic benzocyclobutene derivative bearing two methoxy substituents and a carboxylic acid group at the cyclobutene bridgehead. It is recognized primarily as the penultimate intermediate in the synthesis of ivabradine, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used for stable angina and heart failure.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 41234-23-5
Cat. No. B1597505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
CAS41234-23-5
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(CC2=C1)C(=O)O)OC
InChIInChI=1S/C11H12O4/c1-14-9-4-6-3-8(11(12)13)7(6)5-10(9)15-2/h4-5,8H,3H2,1-2H3,(H,12,13)
InChIKeyIHPWCJZOCLQJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (CAS 41234-23-5): Key Ivabradine Intermediate Procurement Profile


3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (CAS 41234-23-5), also referred to as 4,5-dimethoxybenzocyclobutene-1-carboxylic acid, is a bicyclic benzocyclobutene derivative bearing two methoxy substituents and a carboxylic acid group at the cyclobutene bridgehead. It is recognized primarily as the penultimate intermediate in the synthesis of ivabradine, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used for stable angina and heart failure [1]. The compound bridges the nitrile precursor (CAS 35202-54-1) and the enantiomerically pure (7S)-amine, enabling both racemic resolution and direct functionalization pathways [2]. Its substitution pattern—3,4-dimethoxy on the bicyclo[4.2.0]octa-1,3,5-triene scaffold—is non-negotiable for downstream pharmacological activity of the final drug substance.

Why 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid Cannot Be Substituted with Generic Benzocyclobutene Analogs


Generic substitution fails because the 3,4-dimethoxy substitution pattern on the benzocyclobutene scaffold is a structural prerequisite for the biological activity of the downstream drug ivabradine; the unsubstituted benzocyclobutene-1-carboxylic acid (CAS 14381-41-0) lacks the electron-donating methoxy groups required for target HCN channel binding and cannot serve as a replacement [1]. Furthermore, the carboxylic acid functionality at the 7-position provides a critical handle for enantioselective enzymatic resolution to the (7S)-enantiomer (CAS 1220993-44-1), whereas the corresponding nitrile (CAS 35202-54-1) requires harsher chemical hydrolysis and additional resolution steps that historically yielded only 2–3% of the desired (7S)-amine intermediate [2]. The regioisomer 3,4-dimethoxybenzocyclobutene-1-carboxylic acid (CAS 81615-23-8) places the methoxy groups on non-equivalent aromatic positions, altering the electronic landscape for subsequent C–H activation or cyclization reactions.

Quantitative Differentiation Evidence for 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (CAS 41234-23-5)


Enantioselective Enzymatic Resolution: (7S)-Carboxylic Acid Achieves 96% ee vs. Classical Resolution Yields of 2–3% for the (7S)-Amine Intermediate

The target compound (racemic 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid) serves as the substrate for nitrilase-mediated enantioselective hydrolysis. Under optimized conditions (nitrilase from Rhodococcus rhodochrous NCIMB 11216, 30 °C, pH 5–10, 6-hour reaction), the (7S)-acid is produced with 96% enantiomeric excess (ee) and 39% isolated yield, while the unreacted (R)-nitrile is recovered at 36% yield with 96% ee (R) [1]. In contrast, the classical chemical resolution route starting from the racemic nitrile (CAS 35202-54-1) via BH₃ reduction, carbamate formation, LiAlH₄ reduction, and camphorsulfonic acid resolution yields the (7S)-amine in only 2–3% overall, with the resolution step itself yielding merely 4–5% [1].

Enzymatic resolution Ivabradine intermediates Enantiomeric excess

Vendor-Supplied Purity: 99.0% (HPLC) for CAS 41234-23-5 vs. 95–97% for Unsubstituted Parent Compound (CAS 14381-41-0)

Multiple commercial vendors specify the purity of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (CAS 41234-23-5) at ≥99.0% (HPLC), with appearance as a white to off-white powder [1]. This contrasts with the unsubstituted benzocyclobutene-1-carboxylic acid (CAS 14381-41-0), for which typical vendor specifications range from 95% to 97% purity . The higher purity of the dimethoxy derivative reflects its tighter specification as a regulated pharmaceutical intermediate (ivabradine intermediate 2) and reduces the burden of impurity profiling in downstream API synthesis.

Chemical purity Intermediate procurement Quality specification

Boiling Point and Physical Property Differentiation from the Parent Benzocyclobutene-1-carboxylic Acid

The introduction of two methoxy groups at the 3,4-positions (4,5- in alternative numbering) substantially alters the physicochemical profile of the benzocyclobutene scaffold. 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (CAS 41234-23-5) exhibits a predicted boiling point of 378.0 ± 42.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³ . The unsubstituted parent compound (CAS 14381-41-0) has a reported boiling point of 246.3 °C . This ~132 °C difference directly impacts distillation-based purification strategies and thermal stability considerations during large-scale synthesis.

Physicochemical properties Boiling point Benzocyclobutene derivatives

Synthetic Versatility: Direct Conversion to (7S)-Carboxamide with 60% Yield vs. Nitrile Reduction Routes

The carboxylic acid group of CAS 41234-23-5 enables direct amidation with methylamine via ethyl chloroformate activation. In the patented Servier process, (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (obtained via enzymatic resolution) is converted to the corresponding (7S)-N-methylcarboxamide in 60% yield after preparative HPLC purification [1]. This carboxamide is then reduced to the key (7S)-amine intermediate. In contrast, the nitrile precursor (CAS 35202-54-1) requires initial harsh alkaline hydrolysis (1N NaOH, reflux, 2 hours) to reach the carboxylic acid stage before amidation can proceed, adding a step and reducing overall atom economy [2].

Amide bond formation Ivabradine synthesis Reaction yield

Positional Specificity: The 4,5-Dimethoxy Substitution Pattern is an Ivabradine Pharmacophoric Requirement Not Met by the 3,4-Dimethoxy Regioisomer (CAS 81615-23-8)

The ivabradine molecule contains a (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl fragment. In the bicyclo[4.2.0]octa-1,3,5-triene numbering system, the methoxy groups must occupy positions 3 and 4 (equivalent to positions 4 and 5 on the benzocyclobutene ring using alternative nomenclature). The regioisomer 3,4-dimethoxybenzocyclobutene-1-carboxylic acid (CAS 81615-23-8), despite having the same molecular formula (C₁₁H₁₂O₄) and molecular weight (208.21 Da), places the methoxy groups on different aromatic carbons relative to the cyclobutene bridgehead . This positional isomerism would, if carried forward, produce a structural analog of ivabradine with an altered HCN channel binding profile, as the spatial orientation of the methoxy oxygen lone pairs is critical for receptor interaction [1].

Pharmacophore SAR Regioisomer comparison

Recommended Procurement and Application Scenarios for 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (CAS 41234-23-5)


Enantioselective Enzymatic Manufacturing of (7S)-Ivabradine Carboxylic Acid Intermediate

Procure CAS 41234-23-5 at ≥99% purity for direct use as substrate in nitrilase-catalyzed enantioselective hydrolysis. The racemic carboxylic acid (or its nitrile precursor) is fed into a bioreactor containing Rhodococcus rhodochrous NCIMB 11216 nitrilase over-expressed in a bacterial slurry. Under the conditions described in US Patent 20140242644 (30 °C, pH 5–10, 6-hour reaction), the process yields (7S)-acid at 96% ee and 39% isolated yield, with the (R)-nitrile recovered at 96% ee and recycled via DBU-mediated racemization [1]. This integrates the carboxylic acid into a dynamic kinetic resolution process suitable for multi-kilogram ivabradine intermediate production.

Chemical Amidation Route to (7S)-N-Methylcarboxamide for Ivabradine API Assembly

Following enzymatic resolution to the optically pure (7S)-carboxylic acid, convert directly to (7S)-N-methylcarboxamide using ethyl chloroformate activation in THF with methylamine, achieving 60% yield after preparative HPLC [1]. The carboxamide is then reduced to the (7S)-amine, which enters reductive amination with the benzazepinone fragment to assemble the ivabradine skeleton. This route bypasses the nitrile hydrolysis step and avoids the low-yield classical resolution pathway historically documented at 2–3% overall [1].

Quality Control and Reference Standard for Ivabradine Impurity Profiling

The racemic carboxylic acid (CAS 41234-23-5) and its (7S)-enantiomer (CAS 1220993-44-1) serve as critical reference materials for impurity profiling in ivabradine hydrochloride drug substance. The compound is listed as Ivabradine Impurity 26 [2]. Its availability at ≥99% purity from vendors with full COA, MOA, and MSDS documentation (e.g., Shandong Jingyuan) supports its use as a pharmacopeial reference standard for HPLC method validation [3].

C–H Activation Route to Functionalized Benzocyclobutenes Using the Dimethoxy Scaffold

The 3,4-dimethoxy substitution pattern activates the benzocyclobutene ring for palladium-catalyzed C–H functionalization. As demonstrated in US Patent 20120116112, dimethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,7-dicarboxylate is synthesized via Pd(OAc)₂/P(t-Bu)₃·HBF₄-catalyzed C–H activation of 2-(2-bromo-4,5-dimethoxyphenyl)-2-methylmalonate [4]. The diester is subsequently converted to the target monocarboxylic acid by Krapcho decarboxylation (KCN, DMSO, 130 °C), providing an alternative synthetic entry for laboratories seeking to generate the acid in-house from commercially available aryl bromides.

Quote Request

Request a Quote for 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.